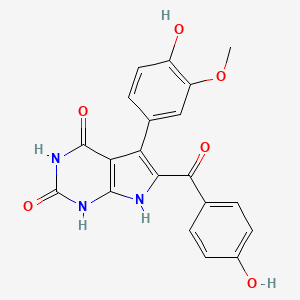

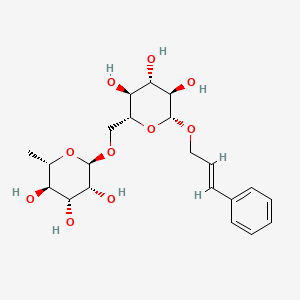

Avermectin A2b aglycone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

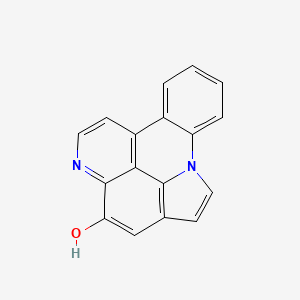

Avermectin A2b aglycone is a member of oxanes.

Aplicaciones Científicas De Investigación

Ecological Impact and Environmental Concerns

Avermectin A2b aglycone, belonging to the class of macrocyclic lactones, has notable applications and implications in ecological systems, particularly concerning its environmental impact. These substances are commonly used in veterinary medicine and agriculture, leading to a focus on their effects on non-target organisms. For instance, avermectins are known for their relative toxicity to dung beetles, an important non-target bio-indicator species in agro-ecosystems. The exposure of dung beetles to avermectins in dung residues can lead to detrimental effects on dung beetle populations over time, impacting dung degradation and burial activities crucial for maintaining pasture health (Jacobs & Scholtz, 2015). Additionally, extensive research has been compiled on the acute and chronic ecotoxicological effects of macrocyclic lactones on a variety of organisms in both terrestrial and aquatic environments. The susceptibility of these organisms to macrocyclic lactones varies with life cycle stage, and impacts can be mitigated by timing the application of these substances to avoid sensitive stages. However, environmental impacts remain a significant concern, particularly with substances like avermectin A2b aglycone (Lumaret et al., 2012).

Biochemical and Molecular Mechanisms

On a molecular level, avermectin A2b aglycone exhibits fascinating biochemical properties. It's been observed to interact with various targets such as ligand-gated ion channel receptors, including glutamate, GABA, and glycine receptors, leading to parasitic paralysis and death. This specific mechanism of action reflects its potency in targeting parasitic infections while demonstrating limited toxicity in mammalian systems due to the differential expression of these ion channel receptors. Furthermore, ivermectin, a derivative of avermectin, is a substrate for P-glycoprotein, which modulates its neurological toxicity in humans. This unique interaction underscores the complex biochemical interplay avermectins engage in within biological systems (Johnson-Arbor, 2022).

Agricultural and Veterinary Applications

The use of avermectin A2b aglycone in agriculture and veterinary practices is noteworthy. Its efficacy as a parasiticide has made it popular among farmers and veterinarians, attributed to its broad spectrum of activity, convenience, and the resultant improved health and performance of livestock following its use. Patterns of avermectin use in grazing animals, especially cattle, are strategic and aim to control specific parasites. This strategic use also takes into account the potential impact of avermectin residues in feces on pasture ecology, suggesting that while avermectins are effective in animal health management, their environmental ramifications are also considered (Forbes, 1993).

Propiedades

Nombre del producto |

Avermectin A2b aglycone |

|---|---|

Fórmula molecular |

C34H50O9 |

Peso molecular |

602.8 g/mol |

Nombre IUPAC |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

Clave InChI |

COVVXXPWZYVADP-JVRRXQMPSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |

SMILES canónico |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)